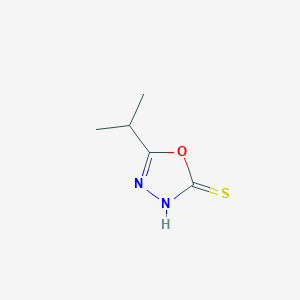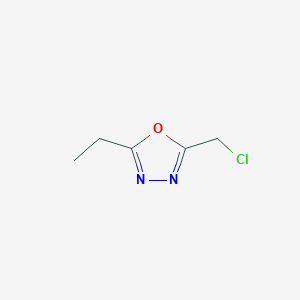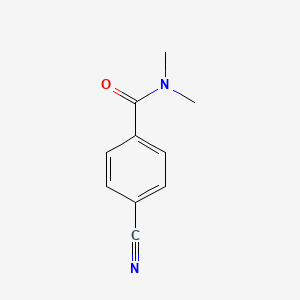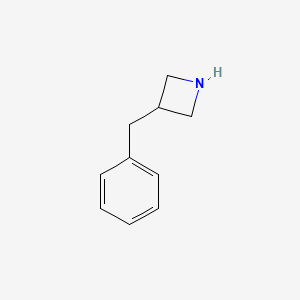
1-Cyclopropylpiperidin-4-amine
Descripción general
Descripción
The compound 1-Cyclopropylpiperidin-4-amine is a chemical entity that can be derived from cyclopropane-containing precursors and is involved in the synthesis of various heterocyclic compounds. The cyclopropane moiety is a common structural motif in many biologically active molecules and is known for its reactivity due to the ring strain in the three-membered ring. This compound is of interest due to its potential applications in medicinal chemistry and as an intermediate in organic synthesis.
Synthesis Analysis
The synthesis of compounds related to 1-Cyclopropylpiperidin-4-amine can be achieved through different synthetic routes. For instance, an efficient one-pot synthesis of polyhydroxyalkyl-substituted pyrroles from 1,2-cyclopropa-3-pyranones with primary amines has been reported, which could potentially be adapted for the synthesis of cyclopropylpiperidin derivatives . Additionally, the intramolecular amination of cyclopropylmethyl cation has been utilized to create tetrahydro-1,3-oxazepines, a process that might be modified to synthesize 1-Cyclopropylpiperidin-4-amine . Furthermore, the use of cyclopropanone equivalents has been explored to prepare 1-alkynyl cyclopropylamines, which could be relevant for the synthesis of 1-Cyclopropylpiperidin-4-amine .
Molecular Structure Analysis
The molecular structure of 1-Cyclopropylpiperidin-4-amine would feature a cyclopropane ring attached to a piperidine ring at the nitrogen atom. The cyclopropane ring is known for its high degree of angle strain, which can influence the reactivity and stability of the molecule. The piperidine ring is a six-membered heterocycle containing one nitrogen atom, which is a common structural feature in many pharmaceuticals. The molecular structure of related compounds has been elucidated, such as the crystal structure of a cyclopropane-1-carboxamide derivative with antiproliferative activity .
Chemical Reactions Analysis
Cyclopropyl-containing amines like 1-Cyclopropylpiperidin-4-amine can undergo various chemical reactions. The cyclopropane ring can be opened or modified under certain conditions, and the amine functionality allows for further derivatization. For example, cyclopropanes have been used as precursors for the synthesis of dihydropyrroles and pyrroles upon treatment with primary amines . The amine group can also be protected using various protecting groups, such as the (1-methyl)cyclopropyl carbamate (MPoc) group, to resist extremes of pH and other reaction conditions .
Physical and Chemical Properties Analysis
The physical and chemical properties of 1-Cyclopropylpiperidin-4-amine would be influenced by both the cyclopropane and piperidine moieties. The cyclopropane ring would contribute to the molecule's reactivity, while the piperidine ring could affect its basicity and hydrogen bonding potential. The compound's solubility, boiling point, and melting point would be determined by its molecular structure and substituents. Related cyclopropane derivatives have been synthesized and studied for their antibacterial properties, indicating the potential for 1-Cyclopropylpiperidin-4-amine to serve in similar roles .
Aplicaciones Científicas De Investigación
Synthesis of N-Substituted Derivatives
1-Cyclopropylpiperidin-4-amine is used in the synthesis of diverse N-substituted derivatives. A study by Han et al. (2010) demonstrated a method for synthesizing N-substituted 2-amino-1,6-naphthyridine derivatives with excellent yields using a three-component reaction under microwave irradiation. This method offers simplicity and increased safety for fast synthesis, useful in biomedical screening (Han et al., 2010).
Synthetic Precursors in Organic Chemistry
Cyclopropyl amines like 1-Cyclopropylpiperidin-4-amine serve as precursors in organic synthesis. Wurz and Charette (2005) utilized doubly activated cyclopropanes as synthetic precursors for the regiospecific synthesis of 4-nitro- and 4-cyano-dihydropyrroles, leading to densely functionalized pyrroles (Wurz & Charette, 2005).
Cyclopropanone Equivalent in Organic Synthesis
1-Cyclopropylpiperidin-4-amine is related to cyclopropanone derivatives used in organic synthesis. Liu et al. (2008) presented 1-(arylsulfonyl)cyclopropanol as a new cyclopropanone equivalent, reacting with terminal acetylenes and disubstituted amines in water catalyzed by AuCl3, leading to 1-alkynyl cyclopropylamines (Liu et al., 2008).
Enantioselective Synthesis
The compound's structure is relevant to enantioselective synthesis processes. Lifchits and Charette (2008) described the Lewis acid-catalyzed ring-opening of activated cyclopropanes with amine nucleophiles, applied in the enantioselective synthesis of serotonin/norepinephrine reuptake inhibitors (Lifchits & Charette, 2008).
Biocatalysis in Synthesis of Medicinal Agents
Hugentobler et al. (2016) explored biocatalytic routes for synthesizing cyclopropyl amine, a key building block for the anti-thrombotic agent ticagrelor, highlighting the potential of such amines in pharmaceutical synthesis (Hugentobler et al., 2016).
Safety And Hazards
Propiedades
IUPAC Name |
1-cyclopropylpiperidin-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16N2/c9-7-3-5-10(6-4-7)8-1-2-8/h7-8H,1-6,9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XQRNOQYMHPJDCY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1N2CCC(CC2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10585434 | |
| Record name | 1-Cyclopropylpiperidin-4-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10585434 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
140.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Cyclopropylpiperidin-4-amine | |
CAS RN |
62813-02-9 | |
| Record name | 1-Cyclopropylpiperidin-4-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10585434 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-cyclopropylpiperidin-4-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details










Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[3-(aminomethyl)phenyl]cyclopropanecarboxamide](/img/structure/B1285607.png)



![[6-(1H-pyrazol-1-yl)pyridin-3-yl]methylamine](/img/structure/B1285663.png)
![3-(piperidin-3-yl)-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepine](/img/structure/B1285674.png)







![4-[4-(Aminomethyl)phenyl]phenol](/img/structure/B1285724.png)